molecular formula C19H19N3O2S B2756487 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide CAS No. 898458-81-6

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide

Cat. No.: B2756487
CAS No.: 898458-81-6
M. Wt: 353.44
InChI Key: HLUIOCZVMRVVBV-UHFFFAOYSA-N
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Description

“N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide” is a complex organic compound. It likely contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also seems to have a benzamide group and an ethylsulfanyl group .

Scientific Research Applications

Synthesis and Characterization

1,3,4-Oxadiazoles and their derivatives are synthesized through various methods, showing versatility in chemical reactions and potential for creating novel compounds with specific properties. For example, derivatives of 1,3,4-oxadiazole have been synthesized and characterized by spectral studies, confirming their structure through single crystal X-ray diffraction methods. These compounds are often explored for their potential in creating new materials or in drug design due to their distinctive structural features (Karanth et al., 2019).

Biological Studies

Several studies have been conducted on the biological activities of 1,3,4-oxadiazole derivatives, including their antimicrobial, antifungal, and anticancer properties. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against multiple cancer cell lines, demonstrating moderate to excellent activity (Ravinaik et al., 2021).

Molecular Wires and Optoelectronic Properties

The structural modification of 1,3,4-oxadiazole derivatives to include ethynyl- and butadiynyl- substituents has led to the creation of molecular wires with significant stability and optoelectronic properties. These modifications enable the application of these compounds in electronic and photonic devices, highlighting the potential of 1,3,4-oxadiazole derivatives in materials science (Wang et al., 2006).

Antimicrobial and Anti-Proliferative Activities

The N-Mannich bases of 1,3,4-oxadiazole derivatives have been investigated for their antimicrobial and anti-proliferative activities, showing promising results against various pathogens and cancer cell lines. This research underlines the potential of these compounds in developing new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-4-25-16-8-6-5-7-14(16)17(23)20-19-22-21-18(24-19)15-11-12(2)9-10-13(15)3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUIOCZVMRVVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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